4-Ethenyl-1-methoxy-2-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenyl-1-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkylating agent. For instance, the Friedel-Crafts alkylation reaction can be employed, where anisole reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of 4-ethyltoluene, where the ethyl group is converted to an ethenyl group under controlled conditions. This process often utilizes metal catalysts such as palladium or platinum supported on carbon .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of iron (Fe) for bromination reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-ethyl-1-methoxy-2-methylbenzene.
Substitution: Formation of 4-bromo-1-methoxy-2-methylbenzene.
Scientific Research Applications
4-Ethenyl-1-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-ethenyl-1-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophiles, directing them to the ortho and para positions relative to the methoxy group. The ethenyl group can participate in addition reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyltoluene: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Ethynyl-1-methoxy-2-methylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Ethynyl-4-methylbenzene: Similar structure but lacks the methoxy group.
Uniqueness
4-Ethenyl-1-methoxy-2-methylbenzene is unique due to the presence of both a methoxy group and an ethenyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-ethenyl-1-methoxy-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)8(2)7-9/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQXTJQMNTHJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619340 | |
Record name | 4-Ethenyl-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167960-09-0 | |
Record name | 4-Ethenyl-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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